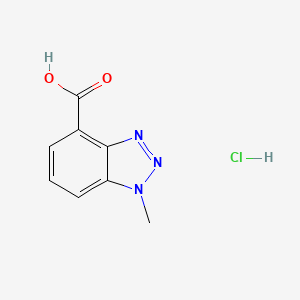

![molecular formula C20H21Cl2NO4S B2854616 Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 445228-97-7](/img/structure/B2854616.png)

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical with the molecular formula C20H21Cl2NO4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the resources I have access to .Scientific Research Applications

Anti-inflammatory Applications

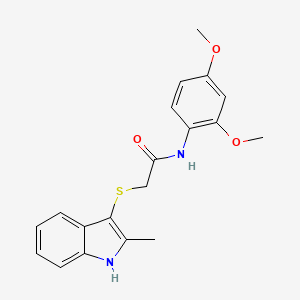

This compound and its derivatives have shown promise as anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme, which plays a significant role in the process of inflammation . The inhibition of COX-2 can potentially reduce the symptoms of inflammation in conditions such as arthritis, making these compounds valuable for further research and development in anti-inflammatory medications.

Anticancer Potential

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines . Some of these derivatives have demonstrated moderate to good antiproliferative activity, indicating their potential as cancer therapeutics. Further research in this area could lead to the development of new anticancer drugs.

COX-2 Inhibitor Development

The compound’s ability to inhibit COX-2 effectively makes it a candidate for the development of new COX-2 inhibitors . These inhibitors are not only important for their anti-inflammatory properties but also for their potential role in cancer prevention and treatment.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound and its derivatives interact with the active site of COX-2 . These studies are crucial for drug design and can help in the optimization of the compound’s structure for better efficacy and selectivity.

Kinase Inhibition for Cancer Treatment

Some derivatives have been explored as potential c-Met kinase inhibitors, which are involved in cellular processes that lead to cancer development and progression . The inhibition of c-Met kinase is a promising strategy for cancer treatment, and this compound’s derivatives could contribute to the discovery of new therapeutic agents.

Synthesis of Biologically Active Substances

The compound serves as a starting point for the synthesis of a variety of biologically active substances . Its structural flexibility allows for the creation of numerous derivatives, each with the potential for unique biological activities. This versatility is invaluable for pharmaceutical research and development.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound is not available in the resources I have access to.

properties

IUPAC Name |

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2NO4S/c1-3-26-20(25)18-13-6-4-11(2)8-16(13)28-19(18)23-17(24)10-27-15-7-5-12(21)9-14(15)22/h5,7,9,11H,3-4,6,8,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJWSTUVOMIBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2854537.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2854542.png)

![Octahydrothieno[3,4-c]pyridine](/img/structure/B2854552.png)

![ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2854554.png)